molecular formula C5H6O7-2 B1223268 D-arabinarate(2-)

D-arabinarate(2-)

Cat. No.: B1223268
M. Wt: 178.1 g/mol
InChI Key: NPTTZSYLTYJCPR-HRFVKAFMSA-L
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

D-Arabinarate(2−) is a deprotonated form of D-arabinaric acid, a five-carbon sugar acid derived from D-arabinose. It plays a role in enzymatic pathways involving isomerization and epimerization, particularly in bacterial metabolism. Structural studies reveal that D-arabinarate(2−) interacts with uronate isomerases (e.g., Bh0493 from Bacillus halodurans) through hydrogen bonding and metal coordination. Key residues like Arg-357, His-49, and Asp-355 mediate substrate binding and catalytic activity in these enzymes . The compound’s hydroxyl groups at C-2 and C-3 are critical for substrate recognition and stabilization in enzyme active sites .

Crystallographic data show that D-arabinarate(2−) forms distinct complexes with Bh0493, exhibiting variations in crystal packing and disordered terminal residues depending on crystallization conditions . For example, two crystal forms (rhombohedral R32 and monoclinic C2) have been characterized, with asymmetric units containing 2 or 12 copies of the enzyme-substrate complex, respectively . These structural insights highlight its role as a substrate analog in mechanistic studies of isomerases.

Properties

Molecular Formula

C5H6O7-2

Molecular Weight

178.1 g/mol

IUPAC Name

(2S,4S)-2,3,4-trihydroxypentanedioate

InChI

InChI=1S/C5H8O7/c6-1(2(7)4(9)10)3(8)5(11)12/h1-3,6-8H,(H,9,10)(H,11,12)/p-2/t2-,3-/m0/s1

InChI Key

NPTTZSYLTYJCPR-HRFVKAFMSA-L

SMILES

C(C(C(=O)[O-])O)(C(C(=O)[O-])O)O

Isomeric SMILES

[C@H](C([C@@H](C(=O)[O-])O)O)(C(=O)[O-])O

Canonical SMILES

C(C(C(=O)[O-])O)(C(C(=O)[O-])O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural or functional similarities with D-arabinarate(2−):

Compound Key Features Enzymatic Role References
D-Glucuronate Six-carbon sugar acid; interacts with Arg-357 and Tyr-50 in Bh0493. Substrate for uronate isomerase. Catalyzes isomerization to D-fructuronate.
D-Galacturonate Epimer of D-glucuronate at C-4. Shares substrate binding residues (Arg-357, His-49) in Bh0495. Competes with D-glucuronate in isomerase assays.
D-Fructuronate Isomerization product of D-glucuronate. Binds Bh0493 with disordered terminal residues. Acts as a catalytic product in isomerization.
Arabinohydroxamate Hydroxamate derivative of D-arabinarate. Mimics substrate binding but inhibits enzymatic activity. Used to study enzyme-inhibitor interactions.
2,3-Dihydroxybutyrate Four-carbon hydroxy acid. Undergoes C2-epimerization via LarA superfamily enzymes. Demonstrates broader substrate flexibility in epimerases.

Reactivity and Epimerization

  • D-Arabinarate(2−) : Undergoes C2-epimerization mediated by LarA superfamily enzymes, producing stereoisomers with distinct configurations . This reactivity is shared with 2,3-dihydroxybutyrate stereoisomers (e.g., 4-deoxy-DL-threonate) but differs from D-glucuronate, which undergoes isomerization rather than epimerization .
  • D-Glucuronate : Lacks epimerization activity; instead, it is isomerized to D-fructuronate via proton abstraction at C-2 by Asp-355 in Bh0493 .

Crystallographic and Binding Differences

Parameter D-Arabinarate(2−) (Form 1) D-Arabinarate(2−) (Form 2) D-Glucuronate
Space Group R32 C2 C2
Asymmetric Unit 2 complexes 12 complexes 12 complexes
Disordered Residues N-terminal (1) + C-terminal (13) N-terminal (4) + C-terminal (14) N-terminal (1) + C-terminal (13)
Precipitant PEG 3350, Tris pH 8.5 PEG 3350, sodium citrate pH 6.0 PEG 3350, ammonium citrate pH 6.0

D-Arabinarate(2−) exhibits greater variability in crystal packing compared to D-glucuronate, likely due to differences in hydroxyl group orientation and hydrogen-bonding networks .

Substrate Specificity in Enzymes

  • Bh0493 binds D-arabinarate(2−) and D-glucuronate with similar affinity but discriminates against bulkier substrates like 2-hydroxyvalerate .
  • In contrast, LarA superfamily enzymes show broader substrate tolerance, epimerizing diverse 2-hydroxy acids (e.g., 2-hydroxycaproate) but retaining specificity for D-arabinarate(2−)’s C2 configuration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
D-arabinarate(2-)
Reactant of Route 2
D-arabinarate(2-)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.